(E)-2-cyano-3-(2-methoxyphenyl)-N-(4-(3-methoxyphenyl)thiazol-2-yl)acrylamide
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Overview
Description
(E)-2-cyano-3-(2-methoxyphenyl)-N-(4-(3-methoxyphenyl)thiazol-2-yl)acrylamide is a complex organic compound that features a cyano group, a methoxyphenyl group, and a thiazolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-cyano-3-(2-methoxyphenyl)-N-(4-(3-methoxyphenyl)thiazol-2-yl)acrylamide typically involves a multi-step process:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Acrylamide Formation: The acrylamide moiety can be introduced via a condensation reaction between an appropriate amine and acrylonitrile.
Coupling Reaction: The final step involves coupling the thiazole derivative with the acrylamide derivative under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-2-cyano-3-(2-methoxyphenyl)-N-(4-(3-methoxyphenyl)thiazol-2-yl)acrylamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The cyano group can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorinating agents.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
(E)-2-cyano-3-(2-methoxyphenyl)-N-(4-(3-methoxyphenyl)thiazol-2-yl)acrylamide has several applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Materials Science: Use in the development of novel materials with specific electronic or optical properties.
Biological Studies: Investigation of its biological activity and potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of (E)-2-cyano-3-(2-methoxyphenyl)-N-(4-(3-methoxyphenyl)thiazol-2-yl)acrylamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, while the methoxyphenyl and thiazolyl groups can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
- (E)-2-cyano-3-(2-hydroxyphenyl)-N-(4-(3-hydroxyphenyl)thiazol-2-yl)acrylamide
- (E)-2-cyano-3-(2-chlorophenyl)-N-(4-(3-chlorophenyl)thiazol-2-yl)acrylamide
Uniqueness
(E)-2-cyano-3-(2-methoxyphenyl)-N-(4-(3-methoxyphenyl)thiazol-2-yl)acrylamide is unique due to the presence of methoxy groups, which can influence its electronic properties and reactivity. This makes it distinct from similar compounds with different substituents, such as hydroxy or chloro groups.
Properties
IUPAC Name |
(E)-2-cyano-3-(2-methoxyphenyl)-N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O3S/c1-26-17-8-5-7-14(11-17)18-13-28-21(23-18)24-20(25)16(12-22)10-15-6-3-4-9-19(15)27-2/h3-11,13H,1-2H3,(H,23,24,25)/b16-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUDQYKUCVUJAGV-MHWRWJLKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CSC(=N2)NC(=O)C(=CC3=CC=CC=C3OC)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)C2=CSC(=N2)NC(=O)/C(=C/C3=CC=CC=C3OC)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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